Mosapride-d5

Descripción general

Descripción

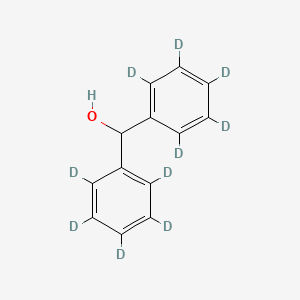

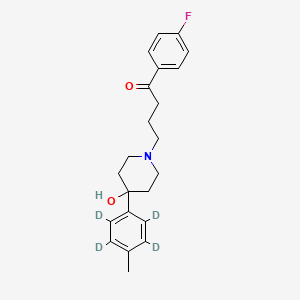

Mosapride-d5 is a labeled selective SR-4 (5-HT4 receptor) agonist . It is also known by alternate names such as Mosapid-d5, Mosid-MT-d5, and Moza-d5 . The molecular weight of Mosapride-d5 is 426.92 and its molecular formula is C21H20D5ClFN3O3 .

Molecular Structure Analysis

The molecular structure of Mosapride-d5 is represented by the formula C21H20D5ClFN3O3 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 5 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Enhancement of Gastrointestinal Motility : Mosapride citrate is effective in enhancing gastrointestinal motility by stimulating 5-HT4 receptors. It has been found to enhance gastric emptying and alleviate symptoms in patients with functional dyspepsia without causing extrapyramidal syndrome or adverse cardiovascular effects (Yoshida, 1999).

Treatment of Constipation in Parkinsonian Patients : It has shown efficacy in ameliorating constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as evidenced in colonic transit time and videomanometry studies, without serious adverse effects (Liu et al., 2005).

Effect on Acid Reflux in Gastro-Oesophageal Reflux Disease : Mosapride has been studied for its effects on oesophageal acid exposure in gastro‐oesophageal reflux disease (GERD), highlighting its potential in treating acid reflux variables (Ruth et al., 1998).

Improvement in Insulin Sensitivity and Glycaemic Control in Diabetes : Mosapride has demonstrated a potential role in improving insulin sensitivity and glycemic control in patients with Type II diabetes mellitus (Ueno et al., 2002).

Effects on Colonic Motor Function : It has been observed to have a prokinetic effect on the colon, enhancing contractions and accelerating transit, particularly in the proximal colon (Kim et al., 2007).

Treatment of Gastrointestinal Disorders : Mosapride is used in the treatment of irritable bowel syndrome (IBS), functional dyspepsia (FD), and gastroesophageal reflux (GERD), demonstrating safer cardiac profiles compared to other 5-HT4 agonists (Chander & Sheth, 2010).

Promotion of Insulin Secretion and Glycemic Control Regulation : Mosapride has been found to stimulate insulin secretion directly and reduce blood glucose, indicating its potential as a drug target in diabetes treatment (Chen et al., 2016).

Effect on Gastric Accommodation : Studies suggest that Mosapride enhances gastric accommodation in normal individuals, which could be beneficial in treating functional dyspepsia (Amano et al., 2015).

Mecanismo De Acción

Safety and Hazards

According to the safety data sheet, Mosapride-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

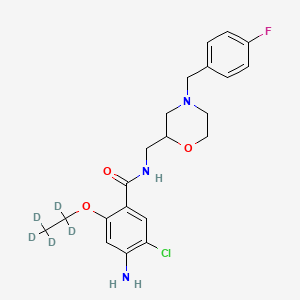

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858150 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapride-d5 | |

CAS RN |

1246820-66-5 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)